3-(Trifluoromethyl)benzyl alcohol is classified as an organic compound within the category of aromatic alcohols. Its unique trifluoromethyl substituent classifies it further as a fluorinated organic compound, which often exhibits distinct reactivity and stability compared to non-fluorinated analogs.
The synthesis of 3-(trifluoromethyl)benzyl alcohol can be achieved through various methods, primarily involving the reaction of trifluoromethyl halogenobenzyl compounds with sodium acetate in suitable solvents. One notable method involves:
The molecular structure of 3-(trifluoromethyl)benzyl alcohol consists of a benzene ring substituted at the meta position with a trifluoromethyl group (-CF₃) and a hydroxymethyl group (-CH₂OH).
C1=CC(=CC(=C1)C(F)(F)F)CO
This structure results in significant polarity due to the hydroxymethyl group while the trifluoromethyl group imparts unique electronic properties, enhancing its reactivity in various chemical processes.
3-(Trifluoromethyl)benzyl alcohol participates in several chemical reactions typical of aromatic alcohols:
These reactions can be influenced by the presence of the trifluoromethyl group, which often stabilizes intermediates due to its electron-withdrawing nature.
The mechanism of action for 3-(trifluoromethyl)benzyl alcohol generally involves its reactivity as both an electrophile and nucleophile in various organic transformations:
These mechanisms are crucial for its role in synthetic organic chemistry and medicinal chemistry applications.
These properties indicate that 3-(trifluoromethyl)benzyl alcohol is a liquid at room temperature with moderate volatility and significant density compared to water.
3-(Trifluoromethyl)benzyl alcohol finds applications across various scientific fields:
3-(Trifluoromethyl)benzyl alcohol (CAS 349-75-7) is a fluorinated aromatic compound with the molecular formula C₈H₇F₃O and a molecular weight of 176.14 g/mol. This specialty chemical features a benzyl alcohol group (–CH₂OH) meta-substituted with a trifluoromethyl (–CF₃) group on the benzene ring. Its unique structure combines the reactivity of a primary alcohol with the exceptional electronic properties imparted by the fluorine atoms, making it a versatile intermediate in advanced chemical synthesis. The compound typically presents as a colorless to pale-colored clear liquid at room temperature, with a density of 1.295 g/mL and a characteristic refractive index of 1.46 [2] [4].
The molecular architecture of 3-(trifluoromethyl)benzyl alcohol exhibits several distinctive features:
Table 1: Key Physical Properties of 3-(Trifluoromethyl)benzyl Alcohol
Property | Value | Measurement Conditions | Source |
---|---|---|---|
Molecular Weight | 176.14 g/mol | - | [2] [8] |
Boiling Point | 68°C (152°F) | 2 mmHg pressure | [2] [4] |
Density | 1.295 g/mL | 25°C | [2] |
Refractive Index (n₀²⁰) | 1.46 | 20°C | [4] [8] |
Flash Point | 84°C (183°F) | Closed cup | [4] [8] |
Specific Gravity (20/20) | 1.30 | 20°C | [4] |
The compound was first synthesized in the mid-20th century via classical methods:
Industrial scale-up is driven by:
Table 2: Commercial Availability and Pricing (Representative Data)
Supplier | Purity | Quantity | Price | Packaging |
---|---|---|---|---|
TCI America | >98.0%(GC) | 10g | $67.00 | Sealed liquid |
TCI America | >98.0%(GC) | 25g | $113.00 | Sealed liquid |
Fisher Scientific | 97% | 5g | $42.65 | Amber glass bottle |
ChemicalBook Vendors | Technical | 25g | $129.65 | Industry packaging |
Organic Synthesis:
Materials Science:
Table 3: Performance Comparison in Glycosylation Reactions
Protecting Group | Donor Type | α/β Selectivity | Reactive Acceptor Compatibility |
---|---|---|---|
Conventional Bn | TCAI | 14:1 | Moderate |
4-CF₃Bn | TCAI | 34:1 | High |
4-CF₃Bn | PTFAI | 40:1 | High |
3,5-Bis(CF₃)Bn | PTFAI | 38:1 | Exceptional |
The structural and electronic uniqueness of 3-(trifluoromethyl)benzyl alcohol ensures its continued importance in developing advanced pharmaceuticals, materials, and synthetic methodologies. Ongoing research focuses on expanding its utility in asymmetric synthesis and energy-related materials [6] [10].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1